molecular formula C17H18N4O2 B14151102 N-(5-Acetylamino-4-methyl-2-phenylazo-phenyl)-acetamide CAS No. 20828-45-9

N-(5-Acetylamino-4-methyl-2-phenylazo-phenyl)-acetamide

Cat. No.: B14151102
CAS No.: 20828-45-9
M. Wt: 310.35 g/mol
InChI Key: HIHRCFQELOGNSO-UHFFFAOYSA-N
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Description

N-(5-Acetylamino-4-methyl-2-phenylazo-phenyl)-acetamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. This particular compound may have applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetylamino-4-methyl-2-phenylazo-phenyl)-acetamide typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of azo compounds like this compound may involve large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of nitro compounds.

    Reduction: Reduction of azo compounds typically results in the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

N-(5-Acetylamino-4-methyl-2-phenylazo-phenyl)-acetamide may have several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of N-(5-Acetylamino-4-methyl-2-phenylazo-phenyl)-acetamide would depend on its specific application. In general, azo compounds can interact with biological molecules through their azo group, leading to various biochemical effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-methylphenyl)-acetamide
  • N-(4-Methyl-2-phenylazo-phenyl)-acetamide
  • N-(5-Acetylamino-2-phenylazo-phenyl)-acetamide

Uniqueness

N-(5-Acetylamino-4-methyl-2-phenylazo-phenyl)-acetamide may be unique in its specific substitution pattern, which can influence its chemical reactivity, stability, and applications. Comparing its properties with similar compounds can highlight its advantages or limitations in various applications.

Properties

CAS No.

20828-45-9

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-(5-acetamido-2-methyl-4-phenyldiazenylphenyl)acetamide

InChI

InChI=1S/C17H18N4O2/c1-11-9-17(21-20-14-7-5-4-6-8-14)16(19-13(3)23)10-15(11)18-12(2)22/h4-10H,1-3H3,(H,18,22)(H,19,23)

InChI Key

HIHRCFQELOGNSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)NC(=O)C)N=NC2=CC=CC=C2

solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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